3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride
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Overview
Description
3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride is a complex organic compound characterized by its unique structure, which includes a triazine ring, a phenyl group, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride in the presence of a catalyst.
Sulfonylation: The sulfonyl fluoride moiety is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazine ring and phenyl group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while oxidation can produce sulfone derivatives.
Scientific Research Applications
3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride involves its interaction with specific molecular targets. The triazine ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of protein function. These interactions disrupt key biological pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-N-methylpropanamide
- 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-(4-morpholinyl)ethanone
Uniqueness
3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride is unique due to its combination of a triazine ring, phenyl group, and sulfonyl fluoride moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
19159-35-4 |
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Molecular Formula |
C21H27FN6O6S2 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H21FN6O3S.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)14-8-6-12(7-9-14)10-16(27)23-13-4-3-5-15(11-13)30(20,28)29;1-2-6(3,4)5/h3-9,11H,10H2,1-2H3,(H,23,27)(H4,21,22,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
WMYXOSYXZYRMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
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